Nepadutant

Description

Properties

CAS No. |

183747-35-5 |

|---|---|

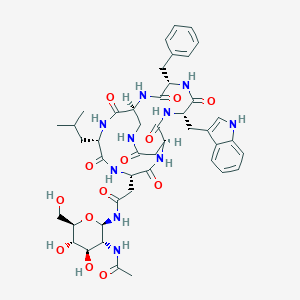

Molecular Formula |

C45H58N10O13 |

Molecular Weight |

947.0 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide |

InChI |

InChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29?,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1 |

InChI Key |

NGCNKEZHGRXHNL-JSCJOTBSSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |

Other CAS No. |

183747-35-5 |

Synonyms |

Nepadutant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Nepadutant in Gastrointestinal Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nepadutant is a potent and selective tachykinin NK₂ receptor antagonist that has been investigated for its therapeutic potential in gastrointestinal (GI) disorders, particularly those characterized by visceral hypersensitivity and hypermotility, such as irritable bowel syndrome (IBS). Tachykinins, including Neurokinin A (NKA), are neuropeptides that play a significant role in regulating intestinal motor function, secretion, and inflammation.[1][2] this compound exerts its effects by competitively blocking the binding of NKA to NK₂ receptors located on smooth muscle cells and potentially other cells within the GI tract.[3][4] This antagonism inhibits downstream signaling pathways that lead to muscle contraction and nociceptive signaling, thereby addressing key symptoms of certain GI disorders. This guide provides a comprehensive overview of the molecular mechanism, preclinical and clinical data, and experimental protocols relevant to the study of this compound.

Introduction: The Tachykinin System in the Gastrointestinal Tract

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key regulators of various physiological processes in the gut.[5] These peptides are released from enteric neurons and sensory nerve endings, where they interact with three distinct G-protein coupled receptors (GPCRs): NK₁, NK₂, and NK₃.[5][6]

-

NK₁ Receptors: Preferentially activated by SP and are involved in inflammation and pain transmission.[6]

-

NK₂ Receptors: Preferentially activated by NKA and are prominently involved in smooth muscle contraction and visceral sensitivity.[1][2]

-

NK₃ Receptors: Preferentially activated by NKB and are implicated in modulating intestinal motility through neuronal pathways.[7][8]

In the GI tract, NK₂ receptors are expressed on smooth muscle cells, where their activation by NKA leads to increased intestinal motility.[1][2] They are also found on peripheral branches of primary afferent neurons, suggesting a role in mediating visceral pain.[1] Consequently, blocking NK₂ receptors presents a viable therapeutic strategy for disorders characterized by hypermotility and visceral hypersensitivity.[1]

Core Mechanism of Action of this compound

This compound is a glycosylated, bicyclic peptide antagonist of the tachykinin NK₂ receptor.[4] Its primary mechanism of action is the potent, selective, and competitive blockade of NK₂ receptors in the gastrointestinal tract.[3][4]

By occupying the NK₂ receptor binding site, this compound prevents the endogenous ligand, NKA, from initiating the intracellular signaling cascade. In normal physiological states, the binding of NKA to the Gq/11-coupled NK₂ receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca²⁺ is the primary trigger for smooth muscle contraction.

This compound's antagonism of this pathway leads to:

-

Reduction of Hypermotility: By preventing NKA-induced smooth muscle contraction, this compound can normalize intestinal transit in conditions of hypermotility, such as diarrhea-predominant IBS (IBS-D).[1][9]

-

Attenuation of Visceral Hypersensitivity: By blocking NK₂ receptors on afferent neurons, this compound may reduce the perception of pain in response to stimuli like intestinal distension.[1]

-

Modulation of Neurogenic Inflammation: Tachykinins are involved in inflammatory processes, and by blocking NK₂ receptors, this compound may reduce certain aspects of intestinal inflammation.[1]

Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Species/Tissue | Value | Reference |

| Kᵢ (vs. [¹²⁵I]-NKA) | Human NK₂ Receptor (CHO cells) | 2.5 ± 0.7 nM | [4] |

| Kᵢ (vs. [³H]-SR 48968) | Human NK₂ Receptor (CHO cells) | 2.6 ± 0.4 nM | [4] |

| pKₑ | Human Ileum & Colon | 8.3 | [3] |

| pKₑ | Human Urinary Bladder | 8.5 | [3] |

| pKₑ | Rabbit Pulmonary Artery | 8.6 ± 0.07 | [4] |

| pKₑ | Rat Urinary Bladder | 9.0 ± 0.04 | [4] |

| Apparent pKₑ | Hamster Trachea | 10.2 ± 0.14 | [4] |

| Apparent pKₑ | Mouse Urinary Bladder | 9.8 ± 0.15 | [4] |

Kᵢ: Inhibitor constant; pKₑ: Negative logarithm of the molar concentration of antagonist producing a 2-fold shift in the agonist concentration-response curve.

Table 2: Preclinical In Vivo Efficacy

| Animal Model | Effect of this compound | Dosage | Reference |

| Rat (Acetic Acid-induced Rectocolitis) | Decreased spontaneous colonic hypermotility | 100 nmol/kg (i.r. or i.v.) | [9] |

| Rat (Castor Oil-induced Enteritis) | Abolished agonist-induced bladder contractions | 30 nmol/kg (i.d.) | [9] |

| Mouse (Bacterial Toxin-induced Diarrhea) | Reduced diarrhea | Nanomolar/subnanomolar (oral) | [9] |

| Rat (NKA Agonist Challenge) | Potent and long-lasting inhibition of bladder contraction | 100 nmol/kg (i.v.) | [4] |

i.r.: intrarectal; i.v.: intravenous; i.d.: intraduodenal.

Table 3: Pharmacokinetic Parameters in Rats

| Compound | Administration | Plasma Half-life (t½) | AUC | Bioavailability |

| This compound (MEN 11420) | i.v. (1 mg/kg) | 44 min | 285 µg·min/ml | N/A |

| This compound (MEN 11420) | Intranasal (1 mg/kg) | - | - | ~100% |

| This compound (MEN 11420) | Intrarectal (5 mg/kg) | - | - | ~5% |

| This compound (MEN 11420) | Oral (10 mg/kg) | - | - | <3% |

Data from a study comparing this compound (MEN 11420) to its parent compound.[10]

Experimental Protocols

The characterization of this compound involved standard and specialized pharmacological assays.

Receptor Binding Assays

These assays determine the affinity of a compound for its target receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the NK₂ receptor.

Methodology (Representative Protocol):

-

Receptor Source: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK₂ receptor.[4]

-

Radioligand: A radiolabeled ligand, such as [¹²⁵I]-Neurokinin A or [³H]-SR 48968, is used to detect receptor binding.[4]

-

Assay Procedure:

-

Cell membranes are incubated in a buffer solution.

-

A fixed concentration of the radioligand is added.

-

Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (Isolated Tissue)

These assays measure the functional consequence of receptor binding, such as muscle contraction or relaxation.

Objective: To determine the potency (pKₑ) and mode of antagonism (competitive vs. non-competitive) of this compound.

Methodology (Representative Protocol for Human Colon):

-

Tissue Preparation: Strips of human colonic smooth muscle are obtained (e.g., from surgical resections) and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.

-

Contraction Measurement: The muscle strips are connected to isometric force transducers to record contractile activity.

-

Agonist Response: A cumulative concentration-response curve is generated for an NK₂ agonist (e.g., Neurokinin A) to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Post-Antagonist Response: A second concentration-response curve for the NK₂ agonist is generated in the presence of this compound.

-

Data Analysis: The degree of rightward shift in the agonist's concentration-response curve is used to calculate the pKₑ value. A parallel shift with no reduction in the maximum response is indicative of competitive antagonism.[3]

In Vivo Models of GI Dysfunction

Animal models are used to assess the efficacy of a drug in a complex biological system that mimics aspects of human disease.

Objective: To evaluate the effect of this compound on visceral hypersensitivity and hypermotility.

Methodology (Representative Protocol - Stress-Induced Hypersensitivity):

-

Model Induction: Rodents (rats or mice) are subjected to a stressor, such as water avoidance stress or restraint stress, which is known to induce visceral hypersensitivity.[11][12]

-

Drug Administration: Animals are treated with this compound or a vehicle control via a relevant route of administration (e.g., oral, intravenous).

-

Visceral Sensitivity Assessment:

-

A balloon is inserted into the colon/rectum.

-

The balloon is distended to various pressures (colorectal distension, CRD).

-

The response to distension is measured, often as a visceromotor response (VMR), which involves quantifying the contraction of abdominal muscles via electromyography (EMG).[11]

-

-

Data Analysis: The pressure threshold required to elicit a pain response or the magnitude of the VMR at different distension pressures is compared between this compound-treated and vehicle-treated groups. A higher pain threshold or reduced VMR in the drug-treated group indicates an analgesic effect.

Conclusion

This compound is a well-characterized, selective, and competitive antagonist of the tachykinin NK₂ receptor. Its mechanism of action—blocking NKA-mediated smooth muscle contraction and potentially nociceptive signaling in the gut—is strongly supported by in vitro and preclinical data.[1][3][4] By targeting the NK₂ receptor, this compound has the potential to alleviate key symptoms of GI disorders like IBS, including hypermotility and visceral pain. While oral bioavailability is limited, studies suggest that intestinal inflammation can enhance its absorption, potentially increasing its efficacy where it is needed most.[9] The comprehensive data and established experimental protocols provide a solid foundation for further research and development in this area.

References

- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinins and their functions in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound at tachykinin NK(2) receptors in human intestine and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEN 11420 (this compound), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin receptors in the gastrointestinal muscle wall: cell distribution and possible roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance P (Neurokinin-1) and Neurokinin A (Neurokinin-2) Receptor Gene and Protein Expression in the Healthy and Inflamed Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 9. This compound pharmacokinetics and dose-effect relationships as tachykinin NK2 receptor antagonist are altered by intestinal inflammation in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 12. galaxypub.co [galaxypub.co]

The Chemistry of Nepadutant (MEN 11420): A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepadutant (MEN 11420) is a potent and highly selective, glycosylated bicyclic peptide antagonist of the tachykinin NK2 receptor. Developed by the Menarini Group, it has been investigated for its therapeutic potential in conditions such as functional gastrointestinal disorders and asthma. This technical guide provides an in-depth overview of the chemical structure and a detailed, representative synthesis of this compound, tailored for professionals in the field of drug discovery and development. This document outlines the key structural features of this compound, provides a plausible synthetic route based on established solid-phase peptide synthesis methodologies, and presents its biological activity data.

Chemical Structure of this compound (MEN 11420)

This compound is a complex biomolecule, specifically a glycosylated bicyclic cyclohexapeptide.[1] Its structure is characterized by a cyclic peptide backbone, which is further constrained by a second intramolecular bridge. A key feature is the presence of a monosaccharide moiety, N-acetylglucosamine (GlcNAc), attached to an asparagine residue. This glycosylation significantly influences the pharmacokinetic properties of the molecule.[2]

The chemical formula of this compound is C₄₅H₆₀N₁₀O₁₄, and its structure can be represented as cyclo[[Asn(β-D-GlcNAc)-Asp-Trp-Phe-Dpr-Leu]cyclo(2β-5β)].[3] The bicyclic nature of the peptide is a result of two covalent linkages: a standard peptide bond forming the main ring and a second bond between the side chains of two amino acids.

Table 1: Chemical Identifiers for this compound (MEN 11420)

| Identifier | Value |

| Development Code | MEN 11420 |

| Chemical Formula | C₄₅H₆₀N₁₀O₁₄ |

| SMILES | C--INVALID-LINK--C[C@H]1NC(=O)[C@H]2CSSC--INVALID-LINK--c3ccccc3)C(=O)N--INVALID-LINK--C)C(=O)N2">C@HC(=O)N--INVALID-LINK--C(=O)N1 |

| InChI Key | NPSVXOVMLVOMDD-SXRVEDALSA-N |

Tachykinin NK2 Receptor Signaling Pathway

This compound exerts its pharmacological effects by acting as a competitive antagonist at the tachykinin NK2 receptor.[3] The NK2 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the endogenous ligand neurokinin A (NKA). Upon activation, the NK2 receptor couples to Gq/11 and Gs proteins, initiating a cascade of intracellular signaling events.[4] The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound blocks the binding of NKA to the NK2 receptor, thereby inhibiting these downstream signaling pathways.

Synthesis of this compound (MEN 11420)

The synthesis of this compound's precursor, MEN 10627, has been reported to be achieved through solid-phase peptide synthesis (SPPS) using either Boc or Fmoc strategies. The synthesis of this compound itself involves the additional complexity of incorporating a glycosylated asparagine residue and performing two cyclization steps. While the precise, proprietary synthesis protocol for this compound is not publicly available, a representative synthetic workflow can be constructed based on established methodologies for the synthesis of complex, modified bicyclic peptides.

The following sections outline a plausible experimental protocol for the synthesis of this compound using Fmoc-based SPPS.

Representative Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process involving:

-

Solid-Phase Peptide Synthesis: Stepwise assembly of the linear peptide on a solid support.

-

First Cyclization (On-Resin): Formation of the primary peptide ring.

-

Second Cyclization (On-Resin): Formation of the bicyclic structure.

-

Cleavage and Deprotection: Release of the bicyclic peptide from the resin and removal of side-chain protecting groups.

-

Purification: Isolation of the final product.

Experimental Protocols (Representative)

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Asn(Ac₃-β-D-GlcNAc)-OH)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection agent (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Purification system (Preparative HPLC)

Protocol:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Asn(Ac₃-β-D-GlcNAc)-OH for the glycosylated residue.

-

-

On-Resin Cyclization (First Ring):

-

After assembly of the linear peptide, selectively deprotect the N-terminus and a side-chain carboxyl group.

-

Perform an intramolecular amide bond formation using a suitable coupling reagent.

-

-

On-Resin Cyclization (Second Ring):

-

Selectively deprotect two other side chains (e.g., thiol groups of cysteine residues, if present in the design).

-

Perform an on-resin oxidation to form a disulfide bridge or another suitable intramolecular linkage.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent system.

-

Purify by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Note: The specific choice of protecting groups, coupling reagents, and cyclization strategies would need to be optimized for the synthesis of this compound.

Quantitative Data

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following table summarizes key quantitative data.

Table 2: Biological Activity of this compound (MEN 11420)

| Assay | Species/System | Parameter | Value | Reference |

| NK2 Receptor Binding | Human (CHO cells) | Kᵢ (vs. [¹²⁵I]-NKA) | 2.5 ± 0.7 nM | [3] |

| NK2 Receptor Binding | Human (CHO cells) | Kᵢ (vs. [³H]-SR 48968) | 2.6 ± 0.4 nM | [3] |

| Functional Antagonism | Rabbit Pulmonary Artery | pK₋B | 8.6 ± 0.07 | [3] |

| Functional Antagonism | Rat Urinary Bladder | pK₋B | 9.0 ± 0.04 | [3] |

| Pharmacokinetics | Rat (IV, 1 mg/kg) | Plasma Half-life | 44 min | [2] |

| Pharmacokinetics | Rat (IV, 1 mg/kg) | AUC | 285 µg·min/mL | [2] |

Conclusion

This compound (MEN 11420) is a structurally complex and pharmacologically potent antagonist of the tachykinin NK2 receptor. Its unique glycosylated bicyclic peptide structure presents a significant synthetic challenge. While the specific details of its industrial synthesis are proprietary, a plausible route based on modern solid-phase peptide synthesis techniques can be outlined. The high affinity and selectivity of this compound for the NK2 receptor, coupled with its improved pharmacokinetic profile compared to its non-glycosylated precursor, underscore the importance of such complex molecular architectures in the development of novel therapeutics. This guide provides a foundational understanding of the chemical and synthetic aspects of this compound for researchers and professionals in the field.

References

The Pharmacological Profile of Nepadutant: A Technical Guide for Researchers

An In-depth Analysis of a Selective Tachykinin NK2 Receptor Antagonist

This technical guide provides a comprehensive overview of the pharmacological profile of Nepadutant (MEN 11420), a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. Developed for researchers, scientists, and drug development professionals, this document delves into the binding affinity, selectivity, in vitro and in vivo efficacy, and pharmacokinetic properties of this compound. Detailed experimental protocols and visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and pharmacological characteristics.

Binding Affinity and Selectivity Profile

This compound, a glycosylated bicyclic peptide, demonstrates high affinity and selectivity for the human NK2 receptor.[1] Its binding characteristics have been determined through competitive radioligand binding assays, which are fundamental for assessing the interaction of a ligand with its receptor.[2][3][4][5]

Table 1: Binding Affinity of this compound at Tachykinin Receptors

| Receptor | Radioligand | Preparation | Ki (nM) | pKi |

| Human NK2 | [125I]-Neurokinin A | CHO cells | 2.5 ± 0.7 | - |

| Human NK2 | [3H]-SR 48968 | CHO cells | 2.6 ± 0.4 | - |

| Human NK2 | [125I]-NKA | Human colon smooth muscle membranes | - | 8.4[6] |

Ki represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.

This compound exhibits negligible binding affinity for a wide range of other receptors and ion channels, including tachykinin NK1 and NK3 receptors, underscoring its high selectivity.[7]

Table 2: Selectivity Profile of this compound

| Receptor/Ion Channel | Binding Affinity (pIC50) |

| Tachykinin NK1 | < 6[7] |

| Tachykinin NK3 | < 6[7] |

| Over 50 other receptors and ion channels | < 6[7] |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A value of < 6 indicates low affinity.

In Vitro Functional Antagonism

The functional antagonist activity of this compound has been characterized in various isolated tissue preparations by its ability to inhibit the contractile responses induced by NK2 receptor agonists. The potency of this antagonism is often quantified using the pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB).[8][9]

Table 3: In Vitro Functional Antagonist Potency of this compound

| Tissue Preparation | Agonist | pKB | Schild Plot Slope | Antagonism Type |

| Human Ileum & Colon | Neurokinin A or [βAla8]NKA(4-10) | 8.3[8] | Not specified | Competitive[8][9] |

| Human Urinary Bladder | Neurokinin A or [βAla8]NKA(4-10) | 8.5[8][9] | Not specified | Competitive[8][9] |

| Rabbit Pulmonary Artery | Tachykinin NK2 agonist | 8.6 ± 0.07 | -1.06[7] | Competitive[7] |

| Rat Urinary Bladder | Tachykinin NK2 agonist | 9.0 ± 0.04[7] | -1.17[7] | Competitive[7] |

| Hamster Trachea | Tachykinin NK2 agonist | 10.2 ± 0.14 (apparent)[7] | Not specified | Insurmountable (washout reversible)[7] |

| Mouse Urinary Bladder | Tachykinin NK2 agonist | 9.8 ± 0.15 (apparent)[7] | Not specified | Insurmountable (washout reversible)[7] |

A Schild plot slope not significantly different from 1 is indicative of competitive antagonism.

In Vivo Pharmacological Activity

In vivo studies in animal models have demonstrated the efficacy of this compound in antagonizing the physiological effects of NK2 receptor activation.

-

Inhibition of Agonist-Induced Contractions: Intravenous administration of this compound in rats dose-dependently inhibits the urinary bladder contractions induced by the selective NK2 receptor agonist [βAla8]neurokinin A(4-10).[7] A dose of 100 nmol/kg (i.v.) produced a potent and long-lasting inhibition of the NK2 agonist-induced response without affecting the responses to an NK1 receptor-selective agonist.[7]

-

Effects in Models of Intestinal Inflammation: In rodent models of intestinal inflammation, such as enteritis induced by castor oil or rectocolitis induced by acetic acid, this compound has been shown to reduce spontaneous colonic hypermotility.[10] Interestingly, intestinal inflammation was found to increase the oral and intraduodenal bioavailability of this compound by 7- to 9-fold, enhancing its therapeutic activity in these conditions.[10]

-

Inhibition of Bronchoconstriction: Tachykinin NK2 receptors are implicated in airway smooth muscle contraction.[11] While direct studies on this compound's effect on bronchoconstriction are not detailed in the provided results, the potent antagonism at NK2 receptors suggests a potential inhibitory role in neurokinin A-induced bronchoconstriction, a mechanism targeted by other NK2 antagonists in asthma models.[12][13][14]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in rats, revealing key characteristics regarding its absorption, distribution, metabolism, and excretion.

Table 4: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, i.v.)

| Parameter | Value |

| Mean Plasma Half-life (t1/2) | 44 min |

| Area Under the Curve (AUC) | 285 µg·min/mL |

| Systemic Clearance | Reduced to one-third compared to its parent compound MEN 10627 |

| Urinary Excretion (unchanged) | ~34% of the dose |

The introduction of a sugar moiety in this compound's structure, compared to its parent compound MEN 10627, leads to a marked improvement in its pharmacokinetic and metabolic characteristics.[15] This modification results in greater resistance to hydrolytic and oxidative metabolism.[15]

The absolute bioavailability of this compound is highly dependent on the route of administration.

Table 5: Absolute Bioavailability of this compound in Rats

| Route of Administration | Dose | Bioavailability |

| Intranasal | 1 mg/kg | Virtually complete |

| Intraperitoneal | 1 mg/kg | Virtually complete |

| Intrarectal | 5 mg/kg | ~5% |

| Sublingual | 1 mg/kg | < 3% (not quantifiable) |

| Oral | 10 mg/kg | < 3% (not quantifiable) |

Signaling Pathways and Experimental Workflows

NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[16][17][18][19] Activation of the NK2 receptor by its endogenous ligand, neurokinin A (NKA), initiates a cascade of intracellular events leading to a physiological response, such as smooth muscle contraction.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.[18][20][21][22]

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a representative method for determining the Ki of this compound for the NK2 receptor.

-

Receptor Preparation:

-

Use membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor.[7]

-

Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet the membranes.[22]

-

Resuspend the membrane pellet in a suitable assay buffer.[22]

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[22]

-

-

Assay Components:

-

Radioligand: [125I]-Neurokinin A (NKA) at a final concentration close to its Kd value.

-

Test Compound: this compound at various concentrations (e.g., 10-11 to 10-5 M).

-

Non-specific Binding Control: A high concentration of a non-labeled NK2 ligand (e.g., 1 µM NKA).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

-

Incubation:

-

In a 96-well plate, combine the receptor preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[22]

-

-

Separation and Detection:

-

Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[22]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[22]

-

Measure the radioactivity retained on the filters using a gamma counter.[22]

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay (Isolated Tissue Contraction)

This protocol describes a method to determine the functional antagonist potency (pKB) of this compound.

-

Tissue Preparation:

-

Use isolated tissue preparations known to express functional NK2 receptors, such as human ileum or colon circular muscle strips, or rabbit pulmonary artery.[7][8][9]

-

Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension.

-

-

Experimental Procedure:

-

Obtain a cumulative concentration-response curve for an NK2 receptor agonist (e.g., Neurokinin A or [βAla8]NKA(4-10)).

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve for the agonist.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis (Schild Analysis):

-

For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.[6][23][24][25][26][27]

-

The x-intercept of the linear regression line of the Schild plot provides the pA2 value, which is an estimate of the pKB for a competitive antagonist.[6][23][25]

-

The slope of the Schild plot should be close to 1 for competitive antagonism.[6][23][25]

-

Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium induced by an NK2 agonist in cells expressing the NK2 receptor.[2][3][28][29][30]

-

Cell Preparation:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the human NK2 receptor.

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[30]

-

-

Dye Loading:

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add various concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.

-

Place the plate in a fluorescence plate reader (e.g., a FlexStation or FLIPR).[28]

-

Record a baseline fluorescence reading.

-

Add a fixed concentration of an NK2 agonist (e.g., NKA, typically at its EC80) to all wells.

-

Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate an inhibition curve.

-

Determine the IC50 value from this curve.

-

Clinical Development and Therapeutic Potential

This compound has been investigated in clinical trials for conditions where NK2 receptor signaling is thought to play a pathophysiological role, such as irritable bowel syndrome (IBS).[15][20][31][32][33] In healthy volunteers, this compound was shown to reduce the motility-stimulating effects of infused NKA.[20] While the clinical trial results for this compound in IBS have not been extensively detailed in the provided search results, another NK2 antagonist, ibodutant, showed some efficacy in female patients with diarrhea-predominant IBS in Phase II trials, though these results were not replicated in Phase III.[15][31] The therapeutic potential of NK2 antagonists continues to be an area of research for various disorders, including those involving smooth muscle hyperreactivity and neurogenic inflammation.[11][34]

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The clinical status and availability of this compound may have changed since the time of this writing.

References

- 1. Characterization of [3H]MEN 11420, a novel glycosylated peptide antagonist radioligand of the tachykinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. scite.ai [scite.ai]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 7. MEN 11420 (this compound), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Effect of this compound at tachykinin NK(2) receptors in human intestine and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound pharmacokinetics and dose-effect relationships as tachykinin NK2 receptor antagonist are altered by intestinal inflammation in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The triple neurokinin-receptor antagonist CS-003 inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms involved in neurokinin-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jpp.krakow.pl [jpp.krakow.pl]

- 16. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 17. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 18. m.youtube.com [m.youtube.com]

- 19. Evidence that tachykinin NK2 receptors modulate resting tone in the rat isolated small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Receptor Targets for Medical Therapy in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Radioligand binding, autoradiographic and functional studies demonstrate tachykinin NK-2 receptors in dog urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. SPIKESfunc [spikesfunc.github.io]

- 26. researchgate.net [researchgate.net]

- 27. Schild equation - Wikipedia [en.wikipedia.org]

- 28. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Table 4, Reagents and resources for the calcium mobilization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. agilent.com [agilent.com]

- 31. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 32. What are the new drugs for Irritable Bowel Syndrome? [synapse.patsnap.com]

- 33. Irritable bowel syndrome: new agents targeting serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Nepadutant: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Nepadutant (MEN 11420) is a potent and selective tachykinin NK₂ receptor antagonist that was developed by the Menarini Group. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the rationale behind its design as a glycosylated bicyclic peptide, moving from its predecessor, MEN 10627, to achieve an improved pharmacokinetic profile. This document outlines the key preclinical and clinical findings, presenting quantitative data in structured tables for comparative analysis. Detailed methodologies for pivotal experiments are provided, and the underlying signaling pathways and experimental workflows are visualized using the DOT language. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a deep dive into the scientific journey of this compound.

Introduction: The Role of Tachykinin NK₂ Receptors and the Emergence of this compound

Tachykinins are a family of neuropeptides that play a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] Their actions are mediated through three distinct G protein-coupled receptors: NK₁, NK₂, and NK₃. The tachykinin NK₂ receptor, in particular, is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts, making it a compelling target for therapeutic intervention in a range of disorders.[1]

The development of selective NK₂ receptor antagonists has been a focus of pharmaceutical research for conditions such as asthma and irritable bowel syndrome (IBS).[2] Early research led to the development of MEN 10627, a potent and selective bicyclic peptide NK₂ receptor antagonist. However, its progression was hampered by poor water solubility and suboptimal pharmacokinetic properties.[3] To overcome these limitations, researchers at Menarini developed this compound (MEN 11420), a glycosylated analog of MEN 10627.[3][4] The addition of a sugar moiety was designed to enhance the molecule's hydrophilicity and metabolic stability, thereby improving its pharmacokinetic profile.[3][5]

Discovery and Synthesis

The discovery of this compound was a strategic molecular refinement of its parent compound, MEN 10627. The core bicyclic peptide structure, cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2β-5β), was retained to preserve the high affinity and selectivity for the NK₂ receptor.[4] The key innovation was the substitution of the methionine residue with a glycosylated asparagine derivative, specifically N-acetylglucosamine (GlcNAc) linked to the asparagine side chain.[4]

The synthesis of this complex glycosylated bicyclic peptide involves a multi-step solid-phase peptide synthesis (SPPS) approach. While the precise, proprietary synthesis protocol for this compound is not publicly available, the general methodology for creating such molecules is well-established.

General Synthetic Strategy for Glycosylated Bicyclic Peptides

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence is assembled on a solid support resin.

-

Incorporation of the Glycosylated Amino Acid: A pre-formed Fmoc-protected asparagine residue carrying the desired sugar moiety (GlcNAc) is incorporated at the appropriate position in the peptide chain.

-

First Cyclization: An intramolecular cyclization is performed on-resin to form the first peptide ring.

-

Cleavage from Resin: The partially cyclized peptide is cleaved from the solid support.

-

Second Cyclization: A second intramolecular cyclization is carried out in solution to form the bicyclic structure.

-

Purification: The final compound is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action and Signaling Pathway

This compound functions as a selective and competitive antagonist of the tachykinin NK₂ receptor.[2] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, neurokinin A (NKA).[4] This blockade inhibits the downstream signaling cascade initiated by NKA.

The NK₂ receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[1] Activation of the NK₂ receptor by NKA leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels are a key driver of smooth muscle contraction.

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its pharmacological, pharmacokinetic, and toxicological profile.

In Vitro Pharmacology

Radioligand binding assays were crucial in determining the affinity of this compound for the NK₂ receptor. These experiments typically involve incubating cell membranes expressing the receptor with a radiolabeled ligand and measuring the displacement by the test compound.

Table 1: In Vitro Binding Affinity of this compound

| Radioligand | Cell Line | Kᵢ (nM) | Reference(s) |

| [¹²⁵I]-NKA | CHO (human NK₂) | 2.5 ± 0.7 | [4] |

| [³H]-SR 48968 | CHO (human NK₂) | 2.6 ± 0.4 | [4] |

This compound demonstrated high selectivity for the NK₂ receptor, with negligible binding affinity (pIC₅₀ < 6) for over 50 other receptors and ion channels, including the NK₁ and NK₃ receptors.[4]

Isolated organ bath studies were employed to assess the functional antagonist activity of this compound. In these experiments, the ability of this compound to inhibit the contractile responses induced by NK₂ receptor agonists was measured in various animal and human tissues.

Table 2: In Vitro Functional Antagonist Potency of this compound

| Tissue | Species | Agonist | pKₑ | Reference(s) |

| Pulmonary Artery | Rabbit | [βAla⁸]NKA(4-10) | 8.6 ± 0.07 | [4] |

| Urinary Bladder | Rat | [βAla⁸]NKA(4-10) | 9.0 ± 0.04 | [4] |

| Ileum and Colon | Human | NKA or [βAla⁸]NKA(4-10) | 8.3 | [6] |

| Urinary Bladder | Human | NKA or [βAla⁸]NKA(4-10) | 8.5 | [6] |

These studies confirmed that this compound is a potent and competitive antagonist at the NK₂ receptor in various smooth muscle preparations.[4][6]

In Vivo Pharmacology

In vivo studies in animal models of asthma and IBS were conducted to evaluate the therapeutic potential of this compound.

-

Asthma Models: In guinea pigs, this compound was shown to inhibit bronchoconstriction induced by NK₂ receptor agonists and vagal nerve stimulation.[7]

-

IBS Models: In rodent models of intestinal inflammation, this compound demonstrated the ability to reduce colonic hypermotility and diarrhea.[8]

Pharmacokinetics

Pharmacokinetic studies in rats highlighted the significant improvements of this compound over its parent compound, MEN 10627.[5]

Table 3: Pharmacokinetic Parameters of this compound and MEN 10627 in Rats (1 mg/kg, IV)

| Compound | Half-life (t½, min) | AUC (µg·min/mL) | Systemic Clearance (mL/min/kg) | Urinary Excretion (% of dose) | Reference(s) |

| This compound | 44 | 285 | ~1/3 of MEN 10627 | ~34 | [5] |

| MEN 10627 | ~15 | ~95 | - | <2 | [5] |

The glycosylation of this compound resulted in a nearly 3-fold increase in half-life and AUC, with a corresponding reduction in systemic clearance.[5] Bioavailability was found to be virtually complete after intranasal and intraperitoneal administration, but low after oral and rectal administration.[5]

Toxicology

Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate. While specific toxicology data for this compound is not extensively published, standard preclinical safety evaluations would have been conducted in at least two species (one rodent, one non-rodent) to assess for acute and repeated-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicity, in line with regulatory guidelines.[9][10]

Clinical Development

This compound advanced to Phase II clinical trials for the potential treatment of asthma and irritable bowel syndrome.[3]

Asthma

A double-blind, placebo-controlled, crossover trial was conducted in 12 patients with stable, mild to moderate asthma.[11] The study evaluated the effect of intravenous this compound (2 mg and 8 mg) on neurokinin A-induced bronchoconstriction.

Table 4: Efficacy of this compound in a Phase IIa Asthma Trial

| Treatment | Log PC₂₀ FEV₁ NKA (moles/mL) (Day 1) | P-value vs. Placebo | Reference(s) |

| Placebo | -6.95 ± 0.27 | - | [11] |

| This compound (2 mg) | -6.38 ± 0.26 | < 0.05 | [11] |

| This compound (8 mg) | -6.11 ± 0.23 | < 0.05 | [11] |

The results showed that this compound significantly inhibited NKA-induced bronchoconstriction on day 1, although this effect was not sustained at 24 hours.[11]

Irritable Bowel Syndrome (IBS)

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the NK₂ receptor.

-

Membrane Preparation: Cells stably expressing the human NK₂ receptor (e.g., CHO cells) are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate buffer.

-

Assay Setup: In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled NK₂ receptor ligand (e.g., [¹²⁵I]-NKA) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath Study (General Protocol)

This protocol outlines the general steps for an isolated organ bath experiment to assess the functional antagonist activity of a compound on smooth muscle contraction.

-

Tissue Preparation: A segment of the desired tissue (e.g., guinea pig ileum, human colon) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Control Agonist Response: A cumulative concentration-response curve to an NK₂ receptor agonist (e.g., NKA) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction using an isometric force transducer.

-

Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of this compound for a predetermined time.

-

Agonist Response in the Presence of Antagonist: The concentration-response curve to the NK₂ agonist is repeated in the presence of this compound.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is quantified. By repeating this procedure with multiple antagonist concentrations, a Schild plot can be constructed to determine the pA₂ or pKₑ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

Conclusion

The development of this compound represents a rational approach to drug design, where a lead compound with promising pharmacology but suboptimal pharmacokinetics was successfully modified to enhance its drug-like properties. The addition of a glycosyl moiety to the bicyclic peptide core of MEN 10627 yielded this compound, a potent and selective NK₂ receptor antagonist with improved metabolic stability and a more favorable pharmacokinetic profile. Preclinical studies robustly demonstrated its in vitro and in vivo efficacy. While clinical trials in asthma showed proof of concept, the overall development of this compound did not lead to its commercialization. Nevertheless, the scientific journey of this compound provides valuable insights into the strategies for optimizing peptide-based therapeutics and underscores the potential of targeting the tachykinin NK₂ receptor for the treatment of smooth muscle-related disorders. This technical guide serves as a comprehensive repository of the key data and methodologies that defined the discovery and development of this novel therapeutic agent.

References

- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. researchgate.net [researchgate.net]

- 4. MEN 11420 (this compound), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the bicyclic peptide tachykinin NK2 receptor antagonist MEN 11420 (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound at tachykinin NK(2) receptors in human intestine and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MEN 11420 (this compound), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound pharmacokinetics and dose-effect relationships as tachykinin NK2 receptor antagonist are altered by intestinal inflammation in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. altasciences.com [altasciences.com]

- 11. omicsonline.org [omicsonline.org]

- 12. New Receptor Targets for Medical Therapy in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Nepadutant binding affinity and selectivity for tachykinin receptors

An In-depth Technical Guide to the Binding Affinity and Selectivity of Nepadutant for Tachykinin Receptors

Introduction

This compound (MEN 11420) is a potent and selective, glycosylated bicyclic peptide antagonist of the tachykinin NK2 receptor.[1][2] The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediates a wide array of physiological processes through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[3][4][5] These receptors are implicated in pain transmission, inflammation, and smooth muscle contraction.[4][6] Due to the significant role of the NK2 receptor in gastrointestinal motility and visceral sensitivity, selective antagonists like this compound have been investigated for their therapeutic potential in conditions such as irritable bowel syndrome (IBS).[7]

This technical guide provides a comprehensive overview of this compound's binding characteristics, the experimental methodologies used for its characterization, and the underlying signaling pathways of tachykinin receptors.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors belong to the GPCR superfamily.[3][4][8] Upon binding of an agonist like NKA to the NK2 receptor, the receptor couples to the Gq/11 class of G-proteins.[3][8] This interaction initiates a signaling cascade by activating the enzyme Phospholipase C (PLC).[3][6][9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8][10] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][10] Simultaneously, DAG activates Protein Kinase C (PKC) at the cell membrane.[3][8][10] The subsequent elevation in intracellular Ca2+ and activation of PKC lead to various downstream cellular responses, including smooth muscle contraction.[3]

This compound Binding Affinity and Selectivity

This compound is characterized by its high affinity and marked selectivity for the NK2 receptor over the NK1 and NK3 subtypes. This selectivity is crucial for minimizing off-target effects.

Data Presentation

The binding affinity of this compound has been quantified using various experimental models, yielding inhibitory constant (Ki) and antagonist affinity (pKB) values.

Table 1: this compound Binding Affinity (Ki) at Human NK2 Receptors

| Radioligand Displaced | Cell Line | Ki (nM) | Reference |

|---|---|---|---|

| [¹²⁵I]-Neurokinin A | CHO (transfected with hNK2R) | 2.5 ± 0.7 | [1] |

| [³H]-SR 48968 | CHO (transfected with hNK2R) | 2.6 ± 0.4 | [1] |

CHO: Chinese Hamster Ovary; hNK2R: human NK2 Receptor

Table 2: this compound Functional Antagonist Potency (pKB)

| Tissue Preparation | Species | pKB Value | Reference |

|---|---|---|---|

| Ileum & Colon | Human | 8.3 | [11][12] |

| Urinary Bladder | Human | 8.5 | [11][12] |

| Urinary Bladder | Rat | 9.0 ± 0.04 | [1] |

| Pulmonary Artery | Rabbit | 8.6 ± 0.07 | [1] |

| Trachea | Hamster | 10.2 ± 0.14 (apparent) | [1] |

| Urinary Bladder | Mouse | 9.8 ± 0.15 (apparent) |[1] |

The pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Selectivity Profile

Studies confirm that this compound is a highly selective antagonist for the NK2 receptor. In functional assays, a dose of this compound that produced a potent and long-lasting inhibition of NK2 receptor-mediated responses had no effect on responses induced by a selective NK1 receptor agonist.[1] This high degree of selectivity ensures that its pharmacological effects are primarily mediated through the blockade of NK2 receptors.

References

- 1. MEN 11420 (this compound), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of NK-1 and NK-2 tachykinin receptor antagonism on the growth of human breast carcinoma cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of this compound at tachykinin NK(2) receptors in human intestine and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Comprehensive In Vivo and In Vitro Characterization of Nepadutant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nepadutant (MEN 11420) is a potent and selective tachykinin NK₂ receptor antagonist that has been investigated for its therapeutic potential in various conditions, including asthma and irritable bowel syndrome.[1] As a glycosylated bicyclic peptide derivative of MEN 10627, this compound exhibits an improved pharmacokinetic profile, making it a subject of significant interest in pharmacological research.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo characterization of this compound, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

In Vitro Characterization

The in vitro evaluation of this compound has been crucial in establishing its pharmacological profile, demonstrating its high affinity and selectivity for the tachykinin NK₂ receptor.

Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for the human NK₂ receptor. These studies typically involve the use of Chinese Hamster Ovary (CHO) cells stably transfected with the human NK₂ receptor.[2]

Table 1: this compound Binding Affinity for the Human NK₂ Receptor

| Radioligand | Preparation | Kᵢ (nM) | Reference |

| [¹²⁵I]-Neurokinin A | CHO cells expressing human NK₂ receptor | 2.5 ± 0.7 | [2] |

| [³H]-SR 48968 | CHO cells expressing human NK₂ receptor | 2.6 ± 0.4 | [2] |

| [¹²⁵I]-NKA | Human colon smooth muscle membranes | pKᵢ = 8.4 | [3] |

This compound has demonstrated negligible binding affinity (pIC₅₀ < 6) for 50 other receptors, including tachykinin NK₁ and NK₃ receptors, and various ion channels, highlighting its high selectivity.[2]

Functional Antagonism

Functional assays in isolated tissues have confirmed this compound's antagonist activity at the NK₂ receptor. These experiments measure the ability of this compound to inhibit the contractile responses induced by NK₂ receptor agonists.

Table 2: Functional Antagonist Potency of this compound in Various Tissues

| Tissue | Species | Agonist | pKₑ | Antagonism Type | Reference |

| Pulmonary Artery | Rabbit | [βAla⁸]NKA(4-10) | 8.6 ± 0.07 | Competitive | [2] |

| Urinary Bladder | Rat | [βAla⁸]NKA(4-10) | 9.0 ± 0.04 | Competitive | [2] |

| Trachea | Hamster | [βAla⁸]NKA(4-10) | 10.2 ± 0.14 (apparent) | Insurmountable (reversible) | [2] |

| Urinary Bladder | Mouse | [βAla⁸]NKA(4-10) | 9.8 ± 0.15 (apparent) | Insurmountable (reversible) | [2] |

| Ileum and Colon | Human | Neurokinin A or [βAla⁸]NKA(4-10) | 8.3 | Competitive | [4] |

| Urinary Bladder | Human | Neurokinin A or [βAla⁸]NKA(4-10) | 8.5 | Competitive | [4] |

In human tissues, this compound acts as a competitive and reversible antagonist at NK₂ receptors.[4] Its blockade of NK₂ receptors in the human colon was fully reversed by washout.[4]

Mechanism of Action: Tachykinin NK₂ Receptor Signaling

This compound exerts its effects by blocking the binding of endogenous tachykinins, such as Neurokinin A (NKA), to the NK₂ receptor. The NK₂ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5][6]

In Vivo Characterization

In vivo studies have been essential for understanding the pharmacokinetic profile of this compound and its pharmacological effects in living organisms.

Pharmacokinetics in Rats

The pharmacokinetic properties of this compound have been characterized in rats, demonstrating significant improvements over its parent compound, MEN 10627.

Table 3: Pharmacokinetic Parameters of this compound in Rats (IV Administration, 1 mg/kg)

| Parameter | This compound (MEN 11420) | MEN 10627 | Reference |

| Plasma Half-life (t½) | 44 min | ~15 min | [5] |

| Area Under the Curve (AUC) | 285 µg·min/mL | ~95 µg·min/mL | [5] |

| Systemic Clearance | ~1/3 of MEN 10627 | - | [5] |

| Urinary Excretion (unchanged) | ~34% of dose | <2% of dose | [5] |

Table 4: Bioavailability of this compound in Rats via Different Administration Routes

| Route of Administration | Dose | Bioavailability | Reference |

| Intranasal | 1 mg/kg | ~100% | [5] |

| Intraperitoneal | 1 mg/kg | ~100% | [5] |

| Intrarectal | 5 mg/kg | ~5% | [5] |

| Sublingual | 1 mg/kg | <3% (not quantifiable) | [5] |

| Oral | 10 mg/kg | <3% (not quantifiable) | [5] |

Interestingly, in a rodent model of intestinal inflammation (castor oil-induced enteritis), the oral and intraduodenal bioavailability of this compound increased by 7- to 9-fold.[7] This suggests that in pathological conditions with compromised intestinal barrier function, oral administration of this compound could be more effective.[7]

Efficacy in Animal Models

This compound has shown efficacy in various animal models, particularly those related to gastrointestinal motility and visceral sensitivity.

-

Antagonism of NK₂ Agonist-Induced Contractions: Intravenous, intranasal, intrarectal, and intraduodenal administration of this compound effectively antagonized the contractions produced by the NK₂ receptor agonist [βAla⁸]neurokinin A(4–10).[2]

-

Intestinal Inflammation Models: In rodent models of intestinal inflammation, this compound demonstrated the ability to reduce spontaneous colonic hypermotility and diarrhea induced by bacterial toxins.[7]

-

Visceral Hypersensitivity: this compound has been shown to reverse visceral hyperalgesia in rats with colonic inflammation, suggesting a role in modulating pain perception in conditions like irritable bowel syndrome.[8]

Clinical Development

This compound has been investigated in clinical trials for the treatment of infantile colic and infantile functional gastrointestinal disorders.[9] A phase IIa study was designed to evaluate the efficacy and safety of two oral doses of this compound in infants with colic.[10][11] Pharmacokinetic and dose-response models have been developed based on data from these trials.[9]

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the NK₂ receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize CHO cells stably expressing the human NK₂ receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [¹²⁵I]-Neurokinin A), and a range of concentrations of this compound. For determining non-specific binding, include tubes with an excess of a non-labeled NK₂ ligand.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Quantification and Analysis: Measure the radioactivity retained on the filters using a gamma counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the Kᵢ (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

In Vitro: Isolated Organ Bath Assay

This protocol describes the use of an isolated organ bath to assess the functional antagonist activity of this compound.

Detailed Methodology:

-

Tissue Preparation: Isolate a specific tissue, such as a segment of human colon or rabbit pulmonary artery, and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for an NK₂ receptor agonist (e.g., [βAla⁸]NKA(4-10)) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate it with a specific concentration of this compound for a defined period (e.g., 30-60 minutes).

-

Second Agonist Curve: In the continued presence of this compound, generate a second concentration-response curve for the NK₂ agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The pKₑ value, a measure of the antagonist's potency, can be calculated using the Schild equation.

In Vivo: Castor Oil-Induced Diarrhea Model in Rats

This protocol outlines an in vivo model used to evaluate the anti-diarrheal effects of this compound.

Detailed Methodology:

-

Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley) and fast them for 18-24 hours before the experiment, with free access to water.

-

Dosing: Administer this compound or the vehicle control via the desired route (e.g., oral gavage).

-

Induction of Diarrhea: After a predetermined time (e.g., 60 minutes), orally administer a standardized volume of castor oil (e.g., 1-2 mL) to each rat to induce diarrhea.

-

Observation: Place each rat in an individual cage lined with absorbent paper and observe for a set period (e.g., 4-6 hours).

-

Assessment: Record key parameters such as the time to the first diarrheic stool, the total number of diarrheic stools, and the total weight of the fecal output for each animal.

-

Data Analysis: Compare the results from the this compound-treated groups with the vehicle control group to determine if there is a statistically significant reduction in the severity of diarrhea.

Conclusion

The comprehensive in vitro and in vivo characterization of this compound has established it as a potent, selective, and reversible antagonist of the tachykinin NK₂ receptor. Its favorable pharmacokinetic profile compared to its parent compound and its demonstrated efficacy in preclinical models of gastrointestinal hypermotility and visceral pain underscore its potential as a therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development involving this compound and other NK₂ receptor antagonists.

References

- 1. This compound Menarini Richerche - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEN 11420 (this compound), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pulsetoday.co.uk [pulsetoday.co.uk]

- 4. Effect of this compound at tachykinin NK(2) receptors in human intestine and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound pharmacokinetics and dose-effect relationships as tachykinin NK2 receptor antagonist are altered by intestinal inflammation in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetic and dose-response models of this compound, a selective antagonist of the NK2 receptors, in infants with colic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. meddatax.com [meddatax.com]

Nepadutant: A Tachykinin NK2 Receptor Antagonist for the Modulation of Visceral Sensitivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Visceral hypersensitivity, a condition characterized by a lowered pain threshold and an exaggerated response to stimuli within the internal organs, is a cornerstone of debilitating gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). This heightened sensitivity contributes significantly to chronic abdominal pain and discomfort, representing a substantial unmet medical need. Tachykinins, a family of neuropeptides, and their receptors play a crucial role in mediating pain and inflammation. Nepadutant, a selective, competitive, and reversible antagonist of the tachykinin neurokinin-2 (NK2) receptor, has emerged as a promising therapeutic agent for modulating visceral sensitivity. This technical guide provides a comprehensive overview of the preclinical data supporting the role of this compound in this context, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Mechanism of Action: Targeting the Tachykinin NK2 Receptor

This compound exerts its pharmacological effects by specifically blocking the binding of the endogenous ligand, neurokinin A (NKA), to the tachykinin NK2 receptor.[1] The NK2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, urinary bladder, and respiratory tract.[2][3] In the gut, NK2 receptors are located on smooth muscle cells and are involved in intestinal motility.[2] More critically for visceral pain, these receptors are also implicated in the sensitization of afferent nerve fibers that transmit pain signals from the viscera to the central nervous system.[4] By antagonizing the NK2 receptor, this compound can effectively dampen the hyperexcitability of these sensory neurons, thereby reducing visceral hypersensitivity.

Preclinical Efficacy in Models of Visceral Hypersensitivity

Preclinical studies in rodent models of visceral hypersensitivity have provided compelling evidence for the efficacy of this compound in reducing pain responses to colorectal distension (CRD), a standard method for assessing visceral sensitivity.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study by Toulouse et al. (2000), which investigated the effects of this compound in rat models of visceral hypersensitivity induced by trinitrobenzene sulfonic acid (TNBS) colitis and partial restraint stress. The primary endpoint was the number of abdominal contractions, a measure of the visceromotor response (VMR) to colorectal distension.

| Table 1: Effect of this compound on Visceral Hypersensitivity in TNBS-Treated Rats | |||

| Treatment Group | Dose (µg/kg, i.v.) | Number of Abdominal Contractions (Mean ± SEM) | % Inhibition |

| Control (Saline) | - | 15.2 ± 1.5 | - |

| TNBS + Vehicle | - | 28.5 ± 2.1 | - |

| TNBS + this compound | 5 | 20.1 ± 1.8 | 29.5% |

| TNBS + this compound | 20 | 16.5 ± 1.6 | 42.1% |

| TNBS + this compound | 200 | 12.8 ± 1.3** | 55.1% |

| P<0.01 vs Control; **P<0.05, P<0.01 vs TNBS + Vehicle. Data adapted from Toulouse et al., 2000.[4] |

| Table 2: Effect of this compound on Visceral Hypersensitivity in Stressed Rats | |||

| Treatment Group | Dose (µg/kg, i.v.) | Number of Abdominal Contractions (Mean ± SEM) | % Inhibition |

| Sham Stress | - | 14.8 ± 1.2 | - |

| Partial Restraint Stress + Vehicle | - | 25.4 ± 1.9 | - |

| Partial Restraint Stress + this compound | 5 | 18.2 ± 1.7 | 28.3% |

| Partial Restraint Stress + this compound | 20 | 15.1 ± 1.5 | 40.6% |

| Partial Restraint Stress + this compound | 200 | 11.9 ± 1.2** | 53.1% |

| P<0.01 vs Sham Stress; **P<0.05, P<0.01 vs Partial Restraint Stress + Vehicle. Data adapted from Toulouse et al., 2000.[4] |

These data demonstrate that intravenous administration of this compound significantly and dose-dependently reduces the exaggerated visceromotor response to colorectal distension in two distinct and clinically relevant models of visceral hypersensitivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Animal Models of Visceral Hypersensitivity

-

TNBS-Induced Colitis: Male Wistar rats are lightly anesthetized, and a polyethylene catheter is inserted rectally. 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in 50% ethanol is instilled into the colon to induce a local inflammation, which leads to a state of visceral hypersensitivity. Control animals receive a saline enema. Experiments are typically conducted 3-7 days after TNBS administration.

-

Partial Restraint Stress: Rats are placed in a restraint device that restricts their movement for a defined period (e.g., 2 hours). This psychological stressor has been shown to induce a long-lasting visceral hypersensitivity. Sham-stressed animals are handled in the same way but not placed in the restraint device.

Measurement of Visceral Sensitivity: Colorectal Distension (CRD) and Visceromotor Response (VMR)

-

Animal Preparation: Rats are anesthetized, and two Teflon-coated stainless steel wire electrodes are implanted into the external oblique abdominal muscles for electromyography (EMG) recording of the VMR. The wires are externalized at the back of the neck. Animals are allowed to recover for several days before experimentation.

-

Colorectal Distension Procedure: A flexible balloon catheter is inserted into the rectum and descending colon. The catheter is connected to a barostat system that allows for controlled, graded inflation of the balloon.

-

VMR Quantification: The visceromotor response is quantified by recording the number of abdominal muscle contractions (abdominal withdrawal reflex) visually or by measuring the electrical activity (EMG) of the abdominal muscles in response to graded pressures of colorectal distension (e.g., 20, 40, 60 mmHg). The EMG signal is typically rectified and the area under the curve is calculated as a quantitative measure of the response.

Signaling Pathways and Visualizations

Tachykinin NK2 Receptor Signaling Pathway